N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide)
Description
N,N'-[(2-Fluorophenyl)methanediyl]bis(3-methylbenzamide) is a symmetric bis-benzamide derivative featuring a central 2-fluorophenylmethanediyl bridge linking two 3-methylbenzamide moieties.
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H21FN2O2/c1-15-7-5-9-17(13-15)22(27)25-21(19-11-3-4-12-20(19)24)26-23(28)18-10-6-8-16(2)14-18/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
UNTPACNUASHMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) typically involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the bis(3-methylbenzamide) structure provides stability and solubility. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Rings
Trifluoromethyl-Substituted Benzamides
- Example : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives ().
- Key Differences :
- The trifluoromethyl (-CF₃) group in these compounds enhances hydrophobicity and electron-withdrawing effects compared to the 2-fluorophenyl group.
- Impact: Improved metabolic stability due to -CF₃ but reduced solubility in polar solvents compared to the target compound .
Methyl-Substituted Benzamides in Pesticides
- Examples :
- Mepronil’s isopropoxy group introduces steric bulk and ether functionality, while fenfuram’s furan ring adds aromaticity and planar geometry.
Variations in Bridging Groups
Cyclohexane-Bridged Bis-Benzamides
- Example : N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(3-methylbenzamide) ().
- Key Differences :
- The cyclohexane bridge introduces conformational rigidity and chirality, unlike the planar 2-fluorophenylmethanediyl group. Impact: Enhanced stereoselectivity in biological interactions but reduced solubility due to nonpolar cyclohexane .
Pyridine-Containing Bridges
- Example : 1,2-Bis(3-methylbenzamido)-1,2-di-4-pyridylethane ().
- Key Differences :
- The di-4-pyridinyl bridge introduces basic nitrogen atoms capable of metal coordination or hydrogen bonding. Impact: Potential for catalytic or supramolecular applications, contrasting with the target compound’s likely pharmaceutical focus .
Solubility and Stability
- Target Compound :
- Predicted low water solubility due to methyl and fluorophenyl groups.
- Enhanced thermal stability from fluorine’s inductive effects.
- Comparisons :
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure and Formula
- Molecular Formula : C23H21FN2O2
- Molecular Weight : 376.4 g/mol
- IUPAC Name : N-[(2-fluorophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
- Canonical SMILES : CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3C
Structural Characteristics
The compound features a fluorinated phenyl group and two benzamide moieties, which are significant for its interaction with biological targets. The presence of the fluorine atom enhances lipophilicity and can influence binding affinity to various receptors and enzymes.
The biological activity of N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling.
- Receptor Binding : Its structural features allow it to bind to various receptors, influencing physiological responses such as pain modulation and inflammation.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antimicrobial Properties : Some studies have indicated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
- Neuroprotective Effects : The inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, may enhance its neuroprotective effects.
Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacteria | |
| Neuroprotective | MAO inhibition leading to increased neurotransmitter levels |
Case Studies
-
Anticancer Study :
- A study evaluated the effects of N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
-
Antimicrobial Activity :
- In vitro tests demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for both bacteria, suggesting its utility in treating bacterial infections.
Research Findings
Recent research has focused on optimizing the synthesis and exploring the structure-activity relationship (SAR) of N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide). Modifications to the benzamide moieties have been investigated to enhance potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
